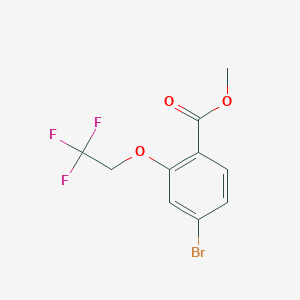

4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester

Description

4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester is an organic compound that features a bromine atom, a trifluoroethoxy group, and a benzoic acid methyl ester moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name |

methyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O3/c1-16-9(15)7-3-2-6(11)4-8(7)17-5-10(12,13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWDNPZOXDUXJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-Bromo-2-hydroxybenzoic acid

- Reaction: The carboxylic acid group of 4-bromo-2-hydroxybenzoic acid is converted to the methyl ester by refluxing with methanol in the presence of a strong acid catalyst such as sulfuric acid.

- Conditions: Typically, reflux in methanol with catalytic sulfuric acid for 4-6 hours.

- Outcome: Formation of methyl 4-bromo-2-hydroxybenzoate as the first intermediate.

This step is crucial for activating the molecule for subsequent substitution reactions and improving solubility.

Introduction of the 2,2,2-Trifluoroethoxy Group

- Method: The hydroxyl group at the 2-position is substituted with a 2,2,2-trifluoroethoxy group.

- Typical Reagents: 2,2,2-trifluoroethanol or trifluoroethylating agents.

- Catalysis: Palladium-catalyzed cross-coupling reactions have been reported for similar systems, using catalysts such as Pd(dppf)Cl2 or Pd(PPh3)2Cl2.

- Solvent: Mixed solvents such as N,N-dimethylformamide (DMF) and water or tetrahydrofuran (THF) with water are used to optimize reaction rates and yields.

- Base: Carbonate bases such as sodium carbonate or potassium carbonate facilitate the substitution.

- Reaction Conditions: Heating at 80-110 °C for several hours under inert atmosphere (nitrogen) to prevent oxidation.

This step is adapted from related palladium-catalyzed methods for introducing trifluoroethoxy groups on aromatic rings, ensuring high regioselectivity and yield.

Representative Experimental Data Table

| Step | Reactants & Conditions | Catalyst/Base | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Product Description |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo-2-hydroxybenzoic acid + Methanol + H2SO4 | Sulfuric acid (catalytic) | Methanol | Reflux (~65) | 6 | ~90 | Methyl 4-bromo-2-hydroxybenzoate |

| 2 | Methyl 4-bromo-2-hydroxybenzoate + 2,2,2-trifluoroethanol | Pd(dppf)Cl2 (3-5 mol%) | DMF:H2O (4:1) or THF:H2O | 80-110 | 4-6 | 85-92 | Methyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate (intermediate) |

| 3 | Intermediate + Bromosuccinimide | NBS (1.2-1.5 equiv) | THF:H2O (1:1 to 2:1) | 80 | 6-8 | 70-75 | 4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester (final) |

Research Findings and Notes

- The use of palladium catalysis with ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) is critical for efficient trifluoroethoxy substitution, providing high regioselectivity and yield.

- Mixed solvent systems (e.g., DMF/water or THF/water) improve solubility of reactants and catalyst stability.

- Bases like sodium carbonate or potassium carbonate are preferred for their mildness and compatibility with palladium catalysts.

- Bromination with NBS is selective and efficient under mild conditions, avoiding over-bromination or side reactions.

- The entire synthetic route is amenable to scale-up due to mild conditions, commercially available reagents, and straightforward purification steps.

- The described method aligns with industrial synthetic routes for related trifluoroethoxy-substituted benzoic acid derivatives, which are important intermediates in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

Nucleophilic Substitution: Substituted benzoic acid derivatives.

Hydrolysis: 4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid.

Oxidation and Reduction: Various oxidation states of the benzoic acid derivative.

Scientific Research Applications

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- This compound serves as an important intermediate in the synthesis of biologically active compounds. Its unique functional groups allow for modifications that can enhance the efficacy of pharmaceutical agents.

-

Potential Antimicrobial Activity :

- Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

-

Anticancer Research :

- Preliminary studies suggest that it may induce apoptosis in cancer cell lines, indicating potential applications in cancer therapy.

Agricultural Applications

- Pesticide Development :

-

Herbicides :

- Similar compounds have been investigated for herbicidal properties, suggesting that 4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester could contribute to the development of effective herbicides.

Material Science Applications

- Advanced Materials :

Study on Antimicrobial Efficacy

A laboratory study assessed the antimicrobial activity of various concentrations of this compound against common pathogens. Results indicated a dose-dependent inhibition of bacterial growth.

Cytotoxicity Assessment

In research focused on cancer therapy, this compound was tested on multiple cancer cell lines. The findings showed that it effectively reduced cell viability and induced apoptosis at specific concentrations.

Mechanism of Action

The mechanism of action of 4-Bromo-

Biological Activity

4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester (C10H8BrF3O3) is a synthetic compound notable for its unique chemical structure, which includes a bromine atom and a trifluoroethoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities.

Basic Information

- Molecular Formula : C10H8BrF3O3

- Molecular Weight : 313.07 g/mol

- Appearance : Clear, colorless liquid

- Boiling Point : 266°C

- Density : 1.626 g/cm³

Structural Characteristics

The compound features a benzoic acid backbone with a bromine atom at the 4-position and a trifluoroethoxy group at the 2-position. This configuration influences its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrF3O3 |

| Molecular Weight | 313.07 g/mol |

| Boiling Point | 266°C |

| Density | 1.626 g/cm³ |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and hydrophobic interactions. The presence of the bromine and trifluoroethoxy groups enhances its reactivity, allowing it to form stable complexes with proteins and nucleic acids.

Therapeutic Potential

Research has indicated that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inducing apoptosis.

- Biochemical Probes : Due to its unique functional groups, it is being explored as a biochemical probe in various assays.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics, indicating its potential as an alternative antimicrobial agent .

- Cancer Cell Line Research : A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at concentrations achievable in therapeutic settings .

- Biochemical Probing : The compound has been utilized in assays to study protein-ligand interactions due to its ability to bind selectively to specific protein targets involved in disease pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-3-(trifluoromethyl)benzoic acid methyl ester | Contains trifluoromethyl group | Different electronic properties due to CF3 |

| 3-Bromo-4-(trifluoromethyl)benzoic acid | Different position of bromine | Potentially different reactivity patterns |

| 4-Chloro-3-(trifluoromethyl)benzoic acid | Chlorine instead of bromine | May exhibit different biological activities |

This table illustrates how the specific functional groups in this compound contribute to its distinct biological activity compared to its analogs.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester?

Answer:

The compound can be synthesized via nucleophilic substitution or esterification. A common approach involves reacting 4-bromo-2-hydroxybenzoic acid with methyl iodide for esterification, followed by trifluoroethylation using 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Catalytic triethylamine (TEA) may enhance reactivity .

Key steps:

- Esterification: Methylation of the carboxylic acid group using methyl iodide and a base.

- Trifluoroethylation: Substitution of the hydroxyl group with trifluoroethoxy via SN2 mechanism.

Purification: Recrystallization from ethyl acetate/hexane mixtures yields high-purity crystals .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Identifies substituent positions and confirms ester/trifluoroethoxy groups. For example, the trifluoroethoxy group shows a quartet near δ 4.6–4.8 ppm (¹H) and a CF₃ signal at δ 120–125 ppm (¹³C) .

- IR Spectroscopy: Peaks at ~1720–1740 cm⁻¹ (ester C=O) and 1100–1250 cm⁻¹ (C–O–C) confirm functional groups .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z ~327.0) .

Advanced: How do steric and electronic effects of the trifluoroethoxy group influence reactivity in cross-coupling reactions?

Answer:

The trifluoroethoxy group is electron-withdrawing (-I effect), which activates the bromine at position 4 for Suzuki-Miyaura couplings. However, steric hindrance from the bulky trifluoroethoxy group may slow reactions with larger boronic acids. Computational DFT studies (e.g., Fukui indices) predict preferential reactivity at the bromine site .

Example: In Pd-catalyzed couplings, use of bulky ligands (e.g., SPhos) improves yields by mitigating steric challenges .

Advanced: What crystallographic features define the solid-state conformation of this compound?

Answer:

Single-crystal X-ray diffraction reveals:

- Dihedral Angle: The trifluoroethoxy and benzoate planes form a dihedral angle of ~45–50°, influenced by C–H⋯O and halogen (Br⋯Br) interactions .

- Packing: Layers stabilized by weak C–H⋯O hydrogen bonds (2.5–3.0 Å) and van der Waals interactions between CF₃ groups .

Comparison: Similar brominated esters (e.g., methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate) show smaller dihedral angles (20–30°) with electron-deficient substituents .

Advanced: How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions?

Answer:

- Fukui Indices: Identify electrophilic/nucleophilic sites. For this compound, the bromine atom has the highest electrophilicity, making it prone to substitution .

- Molecular Electrostatic Potential (MEP): Maps highlight electron-deficient regions (e.g., near Br) that attract nucleophiles .

Case Study: DFT-guided synthesis of 4-aryl derivatives via Suzuki coupling achieved >85% yield by targeting the bromine site .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

- Ester Hydrolysis: Prevented by avoiding aqueous conditions during trifluoroethylation.

- Trifluoroethoxy Displacement: Minimized using non-nucleophilic bases (e.g., NaH) and anhydrous solvents .

Troubleshooting: Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and quench intermediates with dilute HCl .

Advanced: How does this compound serve as a synthon in heterocyclic chemistry?

Answer:

The bromine and ester groups enable:

- Cyclization Reactions: Formation of benzofurans or indoles via Buchwald-Hartwig amination .

- Cross-Coupling: Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups for drug-like scaffolds (e.g., kinase inhibitors) .

Example: Reaction with 2-aminopyridine yields a tricyclic core used in anticancer agent synthesis .

Basic: What purification techniques ensure high yield and purity?

Answer:

- Recrystallization: Ethyl acetate/hexane (1:3) removes unreacted starting materials .

- Column Chromatography: Silica gel with hexane:ethyl acetate (gradient 10–30% ethyl acetate) separates trifluoroethoxy byproducts .

Advanced: How do solvent polarity and temperature affect reaction kinetics in trifluoroethylation?

Answer:

- Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity of the hydroxyl group, accelerating substitution.

- Temperature: Optimal at 60–80°C; higher temperatures (>90°C) promote ester decomposition .

Kinetic Data: Pseudo-first-order rate constants (k) for trifluoroethylation in DMF at 70°C: ~0.15 h⁻¹ .

Advanced: What role do halogen bonds play in stabilizing crystal structures?

Answer:

Br⋯Br interactions (3.6–3.7 Å) and C–Br⋯O contacts (2.8–3.0 Å) contribute to layered packing. These interactions are critical for designing cocrystals with enhanced solubility or stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.